Bienvenue dans la boutique en ligne BenchChem!

Methyl icosa-5,8,11-trienoate

Lipoxygenase Inhibition Leukotriene Biosynthesis Inflammation

Methyl icosa-5,8,11-trienoate, widely referenced as Mead acid methyl ester, is the methyl ester derivative of the n-9 polyunsaturated fatty acid 5,8,11-eicosatrienoic acid (Mead acid). As an endogenous omega-9 fatty acid that accumulates under essential fatty acid deficiency, Mead acid serves as a key marker for metabolic studies and lipidomic profiling.

Molecular Formula C21H36O2
Molecular Weight 320.5 g/mol
CAS No. 14602-39-2
Cat. No. B082989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl icosa-5,8,11-trienoate
CAS14602-39-2
SynonymsMead Acid methyl ester
Molecular FormulaC21H36O2
Molecular Weight320.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCC=CCC=CCCCC(=O)OC
InChIInChI=1S/C21H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h10-11,13-14,16-17H,3-9,12,15,18-20H2,1-2H3
InChIKeyAESHPAQQBZWZMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:1mg/ml, 1mlSolvent:hexanePurity:90%Physical liquid

Methyl icosa-5,8,11-trienoate (CAS 14602-39-2): Core Identity and Procurement Baseline for the Mead Acid Methyl Ester Standard


Methyl icosa-5,8,11-trienoate, widely referenced as Mead acid methyl ester, is the methyl ester derivative of the n-9 polyunsaturated fatty acid 5,8,11-eicosatrienoic acid (Mead acid). As an endogenous omega-9 fatty acid that accumulates under essential fatty acid deficiency, Mead acid serves as a key marker for metabolic studies and lipidomic profiling [1]. The methyl ester form (C21H36O2, MW 320.5) is manufactured with a typical purity of ≥90% by GC and TLC , and is specifically required for gas chromatography-mass spectrometry (GC-MS) analysis of fatty acid methyl esters (FAMEs) in biological and clinical samples. This compound is a primary analytical standard rather than a direct bioactive therapeutic; however, its parent acid exhibits distinct, quantifiable interactions with prostaglandin H synthases, lipoxygenase pathways, and platelet function that differentiate it from close structural analogs like arachidonic acid (ARA; 20:4 n-6) and eicosapentaenoic acid (EPA; 20:5 n-3).

Why Methyl icosa-5,8,11-trienoate (Mead Acid Methyl Ester) Cannot Be Casually Substituted by Common Omega-6 or Omega-3 FAME Standards


Substituting this specific omega-9 methyl ester with more common omega-6 (e.g., arachidonic acid methyl ester) or omega-3 (e.g., EPA methyl ester) standards is analytically and biologically invalid. Gas chromatographic separation of fatty acid methyl esters relies on precise retention time alignment with a matched double-bond positional isomer . Critically, the parent acid's biological activity diverges sharply from its analogs: it exhibits a distinct enzymatic oxygenation rate by prostaglandin H synthase that is markedly slower than arachidonic acid [1], it potentiates platelet aggregation in a manner opposite to the anti-aggregatory effects of EPA or dihomo-γ-linolenic acid (DHLA) [2], and it acts as a substrate for the biosynthesis of the 3-series leukotrienes via 5-lipoxygenase, a pathway inaccessible to the 4-series precursor arachidonic acid [3]. Using a generic or incorrect standard introduces both quantitative analytical error in lipidomics and mechanistic misinterpretation in functional studies.

Methyl icosa-5,8,11-trienoate: Head-to-Head Quantitative Differentiation Against Key Functional Analogs


Leukotriene C4 Biosynthesis Inhibition: IC50 Differentiation Against 5-Lipoxygenase Pathway Analogs

Mead acid (the parent acid of the methyl ester) exhibits direct inhibitory activity on leukotriene C4 biosynthesis. In a direct enzymatic comparison, 5,8,11-eicosatrienoic acid inhibits LTC4 production with an ID50 of 5 µM in mouse mastocytoma cells [1]. While this value indicates moderate potency, it is crucial to note that a structurally related triple-bond analog, 5,8,11-eicosatriynoic acid, displays higher potency against isolated lipoxygenase enzymes (ID50=3 µM for 5-LO, 20 µM for 12-LO and 15-LO) in whole-cell assays . However, 5,8,11-eicosatriynoic acid is a non-physiological, synthetic inhibitor, whereas methyl icosa-5,8,11-trienoate represents the endogenous methyl ester derivative. This distinction is critical for studies requiring physiological relevance over maximum enzyme inhibition potency.

Lipoxygenase Inhibition Leukotriene Biosynthesis Inflammation Enzymatic Assay

Prostaglandin H Synthase Oxygenation Kinetics: Slower Substrate Turnover Compared to Arachidonic Acid

Mead acid (the parent acid of the methyl ester) is a markedly poorer substrate for both prostaglandin H synthase-1 (PGHS-1) and PGHS-2 compared to arachidonic acid. In direct comparative assays using microsomes of ovine placental cotyledons, the oxygenation of 5,8,11-eicosatrienoic acid by PGHS-2 was quantified as proceeding 'only slowly' relative to arachidonic acid [1]. The two major hydroxylated metabolites produced from Mead acid by PGHS-2 were 13-hydroxy-5,8,11-eicosatrienoic acid and 11-hydroxy-5,8,12-eicosatrienoic acid, formed in a ratio of 3:2 [1]. By contrast, arachidonic acid is efficiently converted to prostaglandin G2 and subsequently to prostaglandin H2, the central precursor for all prostanoids. This differential substrate efficiency means that in tissues where Mead acid accumulates (e.g., essential fatty acid deficiency), the overall prostaglandin biosynthetic output is substantially blunted compared to arachidonic acid-rich conditions.

Eicosanoid Biosynthesis Enzyme Kinetics Prostaglandin Synthase Substrate Specificity

Platelet Aggregation Modulation: Potentiation Contrasted with Anti-Aggregatory EPA and DHLA

In a direct head-to-head functional comparison using human platelets, the addition of 5,8,11-eicosatrienoic acid (20:3 n-9) simultaneously with aggregating agents 'markedly increased' the aggregation response to all agents tested [1]. This potentiation of aggregation contrasts sharply with the well-documented anti-aggregatory effects of eicosapentaenoic acid (EPA; 20:5 n-3) and dihomo-γ-linolenic acid (DHLA; 20:3 n-6) in parallel platelet-endothelial cell mixtures, where DHLA is described as 'more anti-aggregatory than eicosapentaenoic' [2]. After incorporation into platelet phospholipids via preincubation, the potentiating effect of 20:3 n-9 was restricted to thrombin and ionophore stimulation, and was linked to production of a monohydroxy derivative via the lipoxygenase pathway rather than prostaglandin formation [1]. Thus, 5,8,11-eicosatrienoic acid exerts a unique pro-aggregatory influence among 20-carbon PUFAs, a property not shared by omega-3 or omega-6 analogs.

Platelet Function Thrombosis Lipoxygenase Pathway Vascular Biology

Osteoblast Activity Suppression: Cell-Selective Effect Versus Inactive Oleic Acid Control

In a direct comparative study using both fish scale organ culture and MC3T3-E1 osteoblastic cell line models, 5,8,11-eicosatrienoic acid (20:3 n-9) at concentrations of 1–100 µM significantly suppressed osteoblastic activity after 6 and 18 hours of incubation [1]. In the identical experimental system, oleic acid (18:1 n-9), a monounsaturated fatty acid and metabolic precursor of Mead acid, did not alter osteoblastic activity at all [1]. In the MC3T3-E1 cell line specifically, the depressive effect was observed with 20:3 n-9 at 10–30 µM after 6-hour incubation, but not after 18 hours, indicating a time-dependent and cell-type-specific modulation [1]. Notably, the same studies report that 20:3 n-9 does not suppress osteoclast activity, revealing a selective inhibition of bone-forming cells rather than a generalized suppression of bone remodeling.

Bone Metabolism Osteoblast Differentiation Calcification Cell Culture

High-Value Procurement and Research Applications for Methyl icosa-5,8,11-trienoate (Mead Acid Methyl Ester)


GC-MS and LC-MS Lipidomics: Accurate Quantification of the Essential Fatty Acid Deficiency Biomarker

Methyl icosa-5,8,11-trienoate is the definitive analytical standard for quantifying Mead acid (20:3 n-9) in biological matrices via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Following transesterification of total lipid extracts to fatty acid methyl esters (FAMEs), this compound provides the precise retention time and mass spectral fragmentation pattern required for unambiguous identification of the 5,8,11 double-bond positional isomer . The ratio of Mead acid to arachidonic acid (trienoic/tetraenoic ratio) is a clinical diagnostic parameter for essential fatty acid deficiency [1]; procurement of a high-purity (≥90%) methyl ester standard ensures accurate calibration and prevents misidentification with other eicosatrienoic acid isomers such as dihomo-γ-linolenic acid (20:3 n-6) .

In Vitro Platelet Function and Thrombosis Research Requiring Pro-Aggregatory PUFA Controls

The parent acid of this methyl ester exerts a unique pro-aggregatory effect on human platelets, in direct contrast to the anti-aggregatory properties of EPA and DHLA [2]. Researchers studying platelet function, thrombosis, or the vascular effects of dietary fatty acids must include this compound as a positive control for aggregation potentiation or as a mechanistic probe of the lipoxygenase pathway in platelet activation. The methyl ester form serves as the starting material for preparing the free acid (via saponification) or for direct use as a standard in lipidomic profiling of platelet phospholipid fatty acid composition [2].

Bone Biology and Pathological Calcification Studies: Selective Osteoblast Suppression Model

Given that 5,8,11-eicosatrienoic acid suppresses osteoblast activity without affecting osteoclasts, this compound is a critical research tool for dissecting the molecular regulation of bone formation and pathological calcification [3]. Studies have demonstrated that fetal cartilage, which is avascular and resists calcification, contains high levels of endogenous Mead acid; the methyl ester standard is required to quantify these levels and to prepare dose-response curves for in vitro osteoblast culture experiments [3]. This selective effect cannot be replicated by oleic acid or other monounsaturated fatty acids, making methyl icosa-5,8,11-trienoate an indispensable reagent for laboratories investigating ectopic calcification, osteoarthritis, or bone metastasis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl icosa-5,8,11-trienoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.